(Phenylacetylene)bis(triphenylphosphine)platinum
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Overview
Description
(Phenylacetylene)bis(triphenylphosphine)platinum is a platinum-based organometallic compound. It is known for its unique coordination chemistry and has been extensively studied for its applications in catalysis and material science. The compound features a platinum center coordinated to phenylacetylene and two triphenylphosphine ligands, forming a square-planar geometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylacetylene)bis(triphenylphosphine)platinum typically involves the reaction of platinum precursors with phenylacetylene and triphenylphosphine. One common method is the reaction of potassium tetrachloroplatinate with triphenylphosphine to form bis(triphenylphosphine)platinum chloride, which is then reacted with phenylacetylene under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (Phenylacetylene)bis(triphenylphosphine)platinum undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the platinum center.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Addition: The compound can undergo addition reactions with alkynes and other unsaturated compounds.
Common Reagents and Conditions: Reactions involving this compound often use reagents such as halides, alkynes, and phosphines. Typical conditions include moderate temperatures and the use of solvents like benzene or toluene .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with alkynes can yield various organoplatinum complexes, while substitution reactions can produce different platinum-phosphine derivatives .
Scientific Research Applications
(Phenylacetylene)bis(triphenylphosphine)platinum has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Phenylacetylene)bis(triphenylphosphine)platinum involves the coordination of the platinum center to various substrates, facilitating reactions through activation of chemical bonds. The platinum center acts as a Lewis acid, stabilizing reaction intermediates and lowering activation energies. Molecular targets include unsaturated hydrocarbons and other ligands that can coordinate to the platinum center .
Comparison with Similar Compounds
Tetrakis(triphenylphosphine)platinum(0): Another platinum-phosphine complex with similar catalytic properties.
Bis(triphenylphosphine)platinum chloride: A precursor in the synthesis of (Phenylacetylene)bis(triphenylphosphine)platinum.
Platinum bisalkynyl complexes: These complexes share similar catalytic properties and are used in hydrosilylation reactions.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of phenylacetylene, which imparts distinct reactivity and luminescent properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both academic and industrial research .
Properties
CAS No. |
14640-28-9 |
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Molecular Formula |
C44H36P2Pt |
Molecular Weight |
821.8 g/mol |
IUPAC Name |
ethynylbenzene;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C8H6.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;/h2*1-15H;1,3-7H; |
InChI Key |
PZZQFABBOFUAEH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origin of Product |
United States |
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